2-(tert-Butylthio)ethanamine, also known as 2-tert-butylsulfanylethanamine, is an organic compound with the molecular formula C6H15NS. It is classified as a thiolamine due to the presence of both a thiol and an amine functional group. This compound is recognized for its applications in organic synthesis and potential biological roles.
The synthesis of 2-(tert-Butylthio)ethanamine typically involves the reaction of tert-butylthiol with ethylene diamine. This reaction can be facilitated under moderate temperatures (25-50°C) using common solvents such as ethanol or methanol. Acidic catalysts, particularly hydrochloric acid, are often employed to enhance the quaternization process during synthesis.
Technical Details:
In industrial settings, continuous flow reactors may be used to scale up production, ensuring consistent quality and higher yields through automated control of reaction parameters like temperature and pressure.
The molecular structure of 2-(tert-Butylthio)ethanamine features a tert-butyl group attached to a sulfur atom, which is then linked to an ethylamine chain. The compound's structural representation can be described using the following data:
Property | Data |
---|---|
Molecular Formula | C6H15NS |
Molecular Weight | 133.260 g/mol |
IUPAC Name | 2-tert-butylsulfanylethanamine |
InChI | InChI=1S/C6H15NS/c1-3-5(8)4-6/h4-5H2,1-3H3 |
SMILES | CC(C)(C)SCCN |
This structure indicates the presence of both sulfur (S) and nitrogen (N) in its composition, which are key to its chemical reactivity .
2-(tert-Butylthio)ethanamine undergoes several significant chemical reactions:
Technical Details:
The mechanism by which 2-(tert-Butylthio)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. It can modify active sites on enzymes, leading to either inhibition or activation of enzymatic activity.
These interactions are crucial in understanding its potential biological applications.
2-(tert-Butylthio)ethanamine is characterized by its physical state as a liquid at room temperature with specific boiling and melting points that facilitate its use in various applications.
The chemical properties include:
Relevant data regarding its irritant nature emphasizes safety precautions during handling.
2-(tert-Butylthio)ethanamine has a wide range of scientific uses:
Its versatility makes it a valuable compound in both academic research and industrial applications .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: